1-(3-Chlorobenzoyl)-1,4-diazepane
Overview
Description
1-(3-Chlorobenzoyl)-1,4-diazepane is an organic compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms The presence of a 3-chlorobenzoyl group attached to the diazepane ring imparts unique chemical and physical properties to this compound
Mechanism of Action
Target of Action
The primary target of 1-(3-Chlorobenzoyl)-1,4-diazepane is N-myristoyltransferase (NMT) . NMT is an enzyme that plays a crucial role in the post-translational modification of proteins, which is essential for the survival and virulence of some parasites .
Mode of Action
This compound interacts with its target, NMT, through hydrophobic, π-stacking, and hydrogen bond interactions . These interactions enable the compound to bind to the active site of the enzyme, potentially inhibiting its function .
Biochemical Pathways
Given its target, it is likely that it disrupts the process of protein myristoylation, a critical step in the life cycle of certain parasites .
Pharmacokinetics
The study mentions pharmacokinetic issues with current drugs, suggesting the need for new antileishmanial agents . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need to be investigated in future studies.
Result of Action
It has been evaluated as an antileishmanial compound, suggesting that it may have effects on the survival and growth of leishmania major promastigotes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-1,4-diazepane typically involves the reaction of 1,4-diazepane with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
[ \text{1,4-Diazepane} + \text{3-Chlorobenzoyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
The reaction is usually conducted in an inert solvent, such as dichloromethane, at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems for the addition of reagents and removal of by-products can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorobenzoyl)-1,4-diazepane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The diazepane ring can be oxidized to form N-oxides, which may exhibit different chemical and biological properties.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chlorine atom.
Oxidation Reactions: N-oxides of the diazepane ring.
Reduction Reactions: Alcohols or other reduced forms of the benzoyl group.
Scientific Research Applications
1-(3-Chlorobenzoyl)-1,4-diazepane has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in medicinal chemistry and materials science.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties. It can be used as a lead compound for the development of new drugs.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active diazepanes.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzoyl)-1,4-diazepane: Similar structure but with the chlorine atom in the para position.
1-(3-Bromobenzoyl)-1,4-diazepane: Similar structure with a bromine atom instead of chlorine.
1-(3-Chlorobenzoyl)-1,4-oxazepane: Similar structure but with an oxygen atom in the ring instead of nitrogen.
Uniqueness
1-(3-Chlorobenzoyl)-1,4-diazepane is unique due to the specific positioning of the chlorine atom on the benzoyl group and the presence of the diazepane ring. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(3-chlorophenyl)-(1,4-diazepan-1-yl)methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-1-3-10(9-11)12(16)15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEOVIVQFRVLEID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)C2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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